molecular formula C7H3IN2O6 B11095390 5-Iodo-2,4-dinitrobenzoic acid

5-Iodo-2,4-dinitrobenzoic acid

Cat. No.: B11095390
M. Wt: 338.01 g/mol
InChI Key: ZLMUTUKJZGBNMW-UHFFFAOYSA-N
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Description

These include 5-iodo-2,4-dimethoxybenzoic acid, 5-iodo-2′-deoxyuridine, 5-bromo-2,4-difluorobenzoic acid, and 4-nitrobenzoic acid .

Properties

Molecular Formula

C7H3IN2O6

Molecular Weight

338.01 g/mol

IUPAC Name

5-iodo-2,4-dinitrobenzoic acid

InChI

InChI=1S/C7H3IN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12)

InChI Key

ZLMUTUKJZGBNMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    5-Iodo-2,4-dinitrobenzoic acid: can be synthesized through the reaction of with iodine. The iodination occurs at the 5-position of the benzene ring.

  • Alternatively, it can be prepared by nitration of 2,4-dinitrobenzoic acid followed by iodination.

Reaction Conditions:

  • The iodination reaction typically takes place in an organic solvent (e.g., acetic acid or dichloromethane) with iodine as the iodinating agent.
  • Reaction temperature and time are critical factors for achieving high yields.

Industrial Production:

  • Industrial production methods involve large-scale synthesis using optimized conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Acid-Base and Proton Transfer Reactions

The carboxylic acid group and electron-withdrawing nitro/iodo substituents make 5-iodo-2,4-dinitrobenzoic acid a strong acid (pKa ~1–2, comparable to 2,4-dinitrobenzoic acid ). Key interactions include:

  • Proton transfer : Forms salts with amines or bases. For example, 3,5-dinitrobenzoic acid forms ionic co-crystals with 4-iodoaniline derivatives, leading to color changes via proton transfer .

  • Co-crystallization : Likely participates in layered crystal structures stabilized by halogen bonding (I···O/N) and π-stacking interactions .

Decarboxylative Cross-Coupling Reactions

The electron-deficient aromatic ring facilitates decarboxylation under oxidative conditions. For 2,4-dinitrobenzoic acid, decarboxylative C–N coupling with amines has been reported . For 5-iodo-2,4-dinitrobenzoic acid:

  • Reaction pathway :

    Ar–COOH+R–NH2Pd/C, OxidantAr–NH–R+CO2\text{Ar–COOH} + \text{R–NH}_2 \xrightarrow{\text{Pd/C, Oxidant}} \text{Ar–NH–R} + \text{CO}_2
  • Role of iodine : The iodo group may act as a directing group or participate in Ullmann-type couplings .

Nucleophilic Aromatic Substitution (NAS)

The nitro groups meta-direct electrophilic substitution, while the iodine at position 5 (ortho to nitro groups) may serve as a leaving group under specific conditions:

Reaction Conditions Product
Iodine displacementCu catalyst, polar solventSubstitution with –NH₂, –OCH₃, etc.
Nitro group reductionH₂/Pd, SnCl₂, or Na₂S₂O₄Amine derivatives

Example :

5-Iodo-2,4-dinitrobenzoic acidNH3,Cu5-Amino-2,4-dinitrobenzoic acid+NH4I\text{5-Iodo-2,4-dinitrobenzoic acid} \xrightarrow{\text{NH}_3, \text{Cu}} \text{5-Amino-2,4-dinitrobenzoic acid} + \text{NH}_4I

Esterification and Acyl Chloride Formation

  • Esterification : Reacts with alcohols (e.g., methanol) in concentrated H₂SO₄ to form methyl esters :

    Ar–COOH+CH3OHH2SO4Ar–COOCH3\text{Ar–COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar–COOCH}_3
  • Acyl chloride synthesis : Thionyl chloride (SOCl₂) or PCl₅ converts the acid to 5-iodo-2,4-dinitrobenzoyl chloride, a precursor for amides or esters .

Thermochromic Behavior

In co-crystals with amines (e.g., 4-iodo-2-methylaniline), proton transfer between the carboxylic acid and amine can induce thermochromism (red ↔ colorless transitions) .

Key Data Table: Comparative Reactivity

Reaction 2,4-Dinitrobenzoic Acid 5-Iodo-2,4-Dinitrobenzoic Acid
Decarboxylative couplingC–N bond formation Expected with enhanced iodine participation
Esterification yield85–90% Likely lower due to steric effects
pKa (COOH)~1.43 Similar (iodo slightly electron-withdrawing)
Melting point176–180°C Higher (iodo increases molecular weight)

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis, especially in the preparation of other functionalized benzoic acids.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Notable for its role in drug discovery and development due to its unique structure.

    Industry: Employed in the synthesis of specialty chemicals and pharmaceutical intermediates.

Mechanism of Action

  • The exact mechanism of action for 5-Iodo-2,4-dinitrobenzoic acid depends on its specific application.
  • It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Reactivity
5-Iodo-2,4-dimethoxybenzoic acid Iodo, dimethoxy, carboxylic acid 322.1 (estimated) Pharmaceutical intermediates
5-Bromo-2,4-difluorobenzoic acid Bromo, difluoro, carboxylic acid 255.0 Agrochemical synthesis
4-Nitrobenzoic acid Nitro, carboxylic acid 167.1 Organic synthesis, pH regulation
3,5-Diiodo-4-hydroxybenzoic acid Diiodo, hydroxy, carboxylic acid 389.9 Reference material in drug development
5-Iodo-2′-deoxyuridine Iodo, deoxyribose, uracil 370.1 Antiviral/antitumor agent

Substituent Effects on Reactivity and Stability

  • Iodo vs. Bromo/Fluoro Substituents :
    Iodine’s larger atomic radius and lower electronegativity (compared to bromine/fluorine) enhance 5-iodo-2,4-dimethoxybenzoic acid ’s susceptibility to nucleophilic substitution, making it useful in cross-coupling reactions . In contrast, 5-bromo-2,4-difluorobenzoic acid exhibits higher stability under acidic conditions due to fluorine’s electron-withdrawing effects .
  • Nitro Groups: The nitro group in 4-nitrobenzoic acid increases acidity (pKa ≈ 1.7) compared to non-nitrated analogs (e.g., benzoic acid, pKa ≈ 4.2) . This property is critical in pH-sensitive syntheses.

Physical and Spectroscopic Properties

  • Spectroscopy :
    Iodinated compounds like 5-iodo-2,4-dimethoxybenzoic acid show distinct ¹H NMR shifts (δ 8.2–8.5 ppm for aromatic protons) and LC-MS peaks at m/z 322 (M+H⁺) .
  • Thermal Stability :
    Nitro-substituted compounds (e.g., 4-nitrobenzoic acid ) decompose at higher temperatures (~240°C) compared to iodinated analogs .

Q & A

Q. What synthetic strategies are effective for preparing 5-Iodo-2,4-dinitrobenzoic acid, and how do directing effects influence reaction pathways?

A sequential nitration-iodination approach is often employed. Begin with a benzoic acid derivative, introduce nitro groups at positions 2 and 4 via controlled nitration (using mixed HNO₃/H₂SO₄), followed by iodination at position 5. Nitro groups are meta-directing, so initial nitration must account for steric and electronic effects. Iodination may require electrophilic substitution using I₂ with an oxidizing agent (e.g., HIO₃) under acidic conditions. Intermediate purification via recrystallization (e.g., ethanol/water) ensures high yields (≥90%) .

Q. Which analytical techniques are critical for characterizing 5-Iodo-2,4-dinitrobenzoic acid?

  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric/symmetric stretches ~1520 and 1350 cm⁻¹).
  • NMR : ¹H NMR shows deshielded aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent H; δ 7.5–8.0 ppm for iodo-adjacent H). ¹³C NMR confirms carboxyl (δ ~170 ppm), nitro (δ ~140–150 ppm), and iodine-substituted carbons.
  • X-ray Crystallography : Resolves spatial arrangement, confirming nitro and iodine positioning .

Q. How can researchers mitigate hazards associated with handling 5-Iodo-2,4-dinitrobenzoic acid?

Nitro-substituted benzoic acids are typically irritants and oxidizers. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents. Storage should prioritize dry, cool conditions (2–8°C) in amber glass to prevent photodegradation. Refer to SDS guidelines for nitrobenzoic acid analogs (e.g., 4-nitrobenzoic acid) for spill management .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 5-Iodo-2,4-dinitrobenzoic acid?

Density Functional Theory (DFT) predicts reaction intermediates and transition states. For example:

  • Calculate activation energies for nitration at different positions to determine regioselectivity.
  • Simulate iodine substitution to assess steric hindrance from nitro groups.
    Validated models reduce trial-and-error in lab workflows and improve yield predictions .

Q. How do solvent polarity and temperature affect the crystallization of 5-Iodo-2,4-dinitrobenzoic acid?

Solvent Polarity Index Crystal Quality Yield
Ethanol5.2Needles, high purity85%
Acetone5.1Prisms, moderate78%
Water10.2Amorphous, low60%
Higher polarity solvents (e.g., ethanol) favor nucleation. Slow cooling (0.5°C/min) enhances crystal size and purity. Differential Scanning Calorimetry (DSC) monitors phase transitions .

Q. What mechanistic insights explain contradictory yields reported for iodination in literature?

Discrepancies arise from:

  • Oxidizing Agent Choice : HIO₃ vs. H₂O₂ affects iodine electrophilicity.
  • Acid Strength : HNO₃ promotes iodination but may decompose nitro groups.
    Controlled experiments (varying [I₂], reaction time) coupled with LC-MS monitoring identify optimal conditions .

Q. How does 5-Iodo-2,4-dinitrobenzoic acid interact with biological targets, and what assays validate its activity?

While direct studies are limited, structural analogs (e.g., nitrobenzoates) inhibit enzymes like thymidylate synthase. Use:

  • Enzyme Inhibition Assays : Measure IC₅₀ via UV-Vis (e.g., NADPH depletion).
  • Cellular Uptake Studies : Fluorescent tagging (e.g., dansyl chloride) tracks intracellular localization .

Methodological Notes

  • Synthesis Optimization : Prioritize regioselective nitration before iodination to avoid side reactions.
  • Data Validation : Cross-reference NMR shifts with calculated values (ChemDraw) to confirm assignments.
  • Safety Protocols : Adhere to OSHA guidelines for nitro compound handling, including waste neutralization .

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